molecular formula C7H11NO2 B13453562 [5-(2-Aminoethyl)furan-2-yl]methanol CAS No. 910396-11-1

[5-(2-Aminoethyl)furan-2-yl]methanol

Cat. No.: B13453562
CAS No.: 910396-11-1
M. Wt: 141.17 g/mol
InChI Key: FXIRVYXQUGFFLS-UHFFFAOYSA-N
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Description

[5-(2-Aminoethyl)furan-2-yl]methanol (CAS 910396-11-1) is a furan-based organic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This reagent features a furan ring, a five-membered aromatic oxygen-containing heterocycle, which is substituted with both a hydroxymethyl group and a 2-aminoethyl side chain . Furan derivatives are of significant interest in medicinal and organic chemistry due to the ring's reactivity in electrophilic substitutions and its participation in cycloaddition reactions, making it a valuable scaffold for the synthesis of more complex molecules . This compound is closely related to other aminomethyl furanmethanols, which are investigated as key intermediates or building blocks in the development of potential therapeutic agents . Researchers value this specific chemical structure for exploring structure-activity relationships in drug discovery. The compound is intended for Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

910396-11-1

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

[5-(2-aminoethyl)furan-2-yl]methanol

InChI

InChI=1S/C7H11NO2/c8-4-3-6-1-2-7(5-9)10-6/h1-2,9H,3-5,8H2

InChI Key

FXIRVYXQUGFFLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)CO)CCN

Origin of Product

United States

Reductive Amination of an Acetaldehyde Intermediate:one Pathway Involves the Conversion of Hmf to 5 Hydroxymethyl Furan 2 Yl Acetaldehyde. This Intermediate Can then Undergo Direct Reductive Amination. This Reaction Typically Involves Condensation of the Aldehyde with an Ammonia Source Such As Aqueous Ammonia to Form an Intermediate Imine, Which is Subsequently Reduced to the Primary Amine.nih.govthe Reduction Can Be Achieved Using Various Reducing Agents Or, More Commonly, Via Catalytic Hydrogenation.researchgate.net

While direct studies on this specific furan-acetaldehyde are sparse, extensive research on the reductive amination of HMF to its aminomethyl analogue, [5-(aminomethyl)furan-2-yl]methanol, provides a strong precedent. nih.govresearchgate.netnih.gov This analogous transformation is efficiently carried out using hydrogen gas in the presence of a metal catalyst. nih.gov The process is a green and atom-efficient method for amine construction from accessible aldehydes.

Reduction of an Acetonitrile Intermediate:an Alternative and Robust Strategy Involves the Formation of 5 Hydroxymethyl Furan 2 Yl Acetonitrile As the Key Intermediate. the Nitrile Group C≡n Can then Be Reduced to a Primary Amine Ch₂nh₂ Using Several Established Methods. Common Laboratory Scale Reagents for This Transformation Include Lithium Aluminum Hydride Lialh₄ . for Industrial Applications, Catalytic Hydrogenation is Preferred, Often Employing Catalysts Such As Raney Nickel Under a Hydrogen Atmosphere.

2 Coupling Reactions Involving Aminoalkyl Halides or Equivalents

A different conceptual approach to forming the C-C bond of the aminoethyl side chain involves coupling reactions. These methods would typically unite a functionalized furan (B31954) ring with a two-carbon amine-containing synthon.

One potential route is through Grignard reactions, a powerful tool for C-C bond formation. nih.gov This could involve preparing a Grignard reagent from a halofuran derivative, such as 5-(hydroxymethyl)-2-bromofuran, and reacting it with a suitable electrophile like a protected 2-aminoethyl halide. masterorganicchemistry.com However, Grignard reagents are highly basic and incompatible with the amine proton, necessitating the use of a protecting group on the nitrogen atom. masterorganicchemistry.com

Reaction Mechanisms and Chemical Transformations of 5 2 Aminoethyl Furan 2 Yl Methanol

Reactivity of the Furan (B31954) Ring System

The furan ring is a π-rich aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com The presence of both an aminoethyl and a hydroxymethyl group, which are electron-donating substituents, further activates the ring system.

Electrophilic Aromatic Substitution on the Furan Nucleus

Furan undergoes electrophilic aromatic substitution preferentially at the C2 (or α) position, as the carbocation intermediate formed by attack at this position is better stabilized by resonance, with three possible contributing structures. chemicalbook.compearson.comquora.com Attack at the C3 (or β) position results in an intermediate with only two resonance structures, making it less stable. chemicalbook.comquora.com

In [5-(2-Aminoethyl)furan-2-yl]methanol, the C2 and C5 positions are already substituted. Therefore, electrophilic attack would be directed to the C3 or C4 positions. Both the aminoethyl and hydroxymethyl groups are activating and ortho-, para-directing. In the context of the furan ring, they direct incoming electrophiles to the adjacent vacant positions. Consequently, electrophilic substitution is expected to occur at the C3 and C4 positions.

Common electrophilic substitution reactions for furans include:

Nitration: Typically carried out with mild nitrating agents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com

Sulfonation: Can be achieved using sulfur trioxide in pyridine (B92270) or dioxane at room temperature. pharmaguideline.com

Halogenation: Furan reacts vigorously with chlorine and bromine, often leading to polyhalogenated products. Milder conditions are required for mono-substitution. pharmaguideline.com

Friedel-Crafts Reactions: Acylation and alkylation are also possible, though the Lewis acid catalysts can sometimes promote polymerization or ring-opening.

The relative activating influence of the aminoethyl versus the hydroxymethyl group would determine the major product, though a mixture of C3 and C4 substituted products is likely.

Ring-Opening Reactions and Furan Stability Considerations

The furan ring is susceptible to decomposition and ring-opening, particularly under acidic conditions. pharmaguideline.comacs.org The process is often initiated by protonation of the ring. pharmaguideline.comacs.org Protonation at the α-carbon is energetically favored over the β-carbon and leads to the formation of furanol intermediates. acs.org Subsequent protonation of the ring oxygen can initiate the cleavage of a C-O bond, leading to acyclic products. acs.orgacs.org

The presence of electron-releasing substituents, such as those in this compound, can increase the ring's electron density and susceptibility to protonation, potentially leading to polymerization or ring-opening. pharmaguideline.com For instance, the acid-catalyzed polymerization of furfuryl alcohol is a well-known process where ring-opening can occur as a side reaction, yielding species like levulinic acid. mdpi.com Therefore, reactions involving this compound under strong acidic conditions must be carefully controlled to preserve the furan nucleus.

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at the C2 position behaves as a typical primary alcohol, undergoing oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Pathways to Carbonyl and Carboxyl Derivatives

The primary alcohol moiety can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly used to convert primary alcohols on furan rings to the corresponding aldehydes (formyl group).

Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the hydroxymethyl group directly to a carboxylic acid. The oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) is a well-studied transformation of significant industrial interest. nih.govresearchgate.net Similarly, the hydroxymethyl group of the title compound can be oxidized to a carboxyl group.

Table 1: Predicted Oxidation Products of this compound

Starting Material Reagent Product Product Class
This compound PCC or MnO₂ 5-(2-Aminoethyl)furan-2-carbaldehyde Aldehyde
This compound KMnO₄ or Jones Reagent 5-(2-Aminoethyl)furan-2-carboxylic acid Carboxylic Acid

Esterification and Etherification Reactions

As a primary alcohol, the hydroxymethyl group readily participates in esterification and etherification.

Esterification: The Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, is a standard method to produce esters. masterorganicchemistry.com Alternatively, the alcohol can be reacted with more reactive acyl halides or anhydrides. youtube.com

Etherification: Ether formation can be accomplished through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile towards an alkyl halide.

Nucleophilic Substitution at the Hydroxymethyl Carbon

The hydroxyl group of a furfuryl alcohol derivative is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This is often achieved by protonation under acidic conditions or by converting the alcohol into a tosylate or a halide.

Once activated, the benzylic-like carbon of the hydroxymethyl group becomes susceptible to attack by various nucleophiles. The stability of the intermediate furfuryl carbocation, which is resonance-stabilized, facilitates these Sₙ1-type reactions. researchgate.net This pathway allows for the introduction of a wide range of functional groups, replacing the original hydroxyl moiety. For example, reaction with nucleobases under Mitsunobu conditions is a known strategy for synthesizing certain carbocyclic nucleoside analogues from furfuryl alcohol derivatives. nih.gov

Transformations of the Aminoethyl Moiety

The primary amino group on the ethyl side chain is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse array of derivatives.

Amine Reactions (e.g., Acylation, Alkylation)

The nucleophilic nature of the primary amine in this compound allows it to readily undergo standard amine reactions such as acylation and alkylation.

Acylation: The amino group can be acylated using various reagents like acid chlorides, anhydrides, or esters to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) would yield N-[2-(5-(hydroxymethyl)furan-2-yl)ethyl]acetamide. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct. Biocatalytic methods, such as lipase-catalyzed acylation, offer a chemoselective approach. Enzymes like Candida antarctica lipase (B570770) B (CAL-B) can selectively N-acylate the amine in the presence of the hydroxyl group, which is a valuable strategy for targeted synthesis. The reaction mechanism for acylation generally involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or through reductive amination. Direct alkylation can sometimes lead to overalkylation, producing secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. Palladium-catalyzed C-H alkylation has been explored for furan rings, and similar catalytic systems can be adapted for N-alkylation. nih.gov A study on furan- and indole-derived boronate complexes demonstrated that they react with alkyl iodides under either polar (SN2) or radical (photoredox) conditions to generate alkylation products. bris.ac.uk While this study focused on C-alkylation, the principles can inform the development of N-alkylation strategies for the aminoethyl group.

Reaction TypeReagent ExampleProduct TypeCatalyst/Conditions
AcylationAcetic AnhydrideAmideBase (e.g., Pyridine)
AcylationVinyl AcetateAmideLipase (e.g., CAL-B)
AlkylationMethyl IodideSecondary/Tertiary AmineBase
Reductive AminationAcetone, H₂IsopropylamineMetal Catalyst (e.g., Pd/C)

Oxidative and Reductive Pathways of the Amino Group

The amino group is susceptible to both oxidation and reduction, leading to a range of functional group transformations.

Oxidative Pathways: The oxidation of primary amines can yield various products depending on the oxidant and reaction conditions. Flavoproteins, for example, are known to catalyze the oxidation of primary amines via hydride transfer, forming an imine intermediate which can then be hydrolyzed to an aldehyde and ammonia (B1221849). nih.gov Chemical oxidation can also occur. The oxidation of furan derivatives containing an amino group separated from the furan ring by two carbon atoms can lead to intramolecular reactions. urfu.ru Oxidation can dearomatize the furan ring, forming an unsaturated 1,4-dicarbonyl intermediate. The proximate amino group can then engage in an intramolecular Michael addition, leading to the formation of complex heterocyclic structures like 2-(2-oxopropyl)indolin-3-ones. urfu.ru

Reductive Pathways: While the primary amine itself is in a reduced state, its derivatives can undergo reduction. For example, if the amine is first oxidized to an imine or a nitro compound, it can then be reduced back to an amine. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel, is a common method for the reduction of C=N double bonds. mdpi.com Similarly, borohydride (B1222165) reagents like sodium borohydride (NaBH₄) are effective for reducing imines to amines. nih.gov The choice of reducing agent is crucial, especially given the presence of the furan ring, which can also be susceptible to reduction under harsh hydrogenation conditions. nih.gov

Intermolecular and Intramolecular Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxymethyl group, makes it an ideal substrate for cyclization reactions.

Intermolecular Cyclization: The compound can participate in multicomponent reactions. A bio-inspired "Furan-Thiol-Amine (FuTine)" reaction has been reported where an oxidized furan generates a cis-2-butene-1,4-dial intermediate. nih.gov This electrophile can then react sequentially with a thiol and an amine in one pot to generate stable pyrrole (B145914) heterocycles. nih.gov In this context, this compound could serve as the amine component in reactions with other furans and thiols.

Intramolecular Cyclization: Intramolecular reactions are particularly significant. As mentioned, oxidation of the furan ring can trigger an intramolecular Michael addition of the amino group to the resulting enedione system, leading to nitrogen-containing heterocycles. urfu.ru

Furthermore, the furan ring itself can act as a diene in intramolecular Diels-Alder (IMDA) reactions. To facilitate this, the amino group would typically first be converted into an electron-withdrawing group, such as an amide or sulfonamide. This modification activates the furan ring system for cycloaddition with a dienophile tethered to the amide nitrogen. The resulting reaction would form a complex, bridged polycyclic structure. Studies on the Diels-Alder reaction of 2,5-bis(hydroxymethyl)furan (BHMF), a structurally related compound, show its utility in forming bicyclic adducts, highlighting the reactivity of the furan core in these transformations. elsevierpure.comnih.gov

Cyclization TypePrecursor ModificationKey Intermediate/ReactionProduct Type
Oxidative Intramolecular CyclizationNone (Oxidation of furan)Unsaturated 1,4-dicarbonylIndolinone derivatives
Intramolecular Diels-AlderAcylation of the amineN-Acyl furan acts as dienePolycyclic oxabicycle
Intermolecular (FuTine Reaction)Oxidation of a separate furancis-2-butene-1,4-dialN-substituted pyrrole

Mechanistic Insights via Kinetic and Advanced Spectroscopic Studies

Understanding the mechanisms of the transformations involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. This is achieved through kinetic analysis and advanced spectroscopic techniques.

Kinetic Studies: Kinetic studies on related furan systems provide a framework for understanding the reactivity of the title compound. For example, the acid-catalyzed hydrolysis of furan has been shown to proceed via a slow proton transfer to the α-carbon of the furan ring, which is the rate-limiting step. researchgate.net The kinetics of Friedel-Crafts acylation of 2-methylfuran (B129897) have been investigated, revealing an Eley-Rideal mechanism where the reaction rate orders were approximately 0.6 and 0.5 with respect to 2-methylfuran and the anhydride, respectively. osti.gov Such studies on this compound would help elucidate the influence of the aminoethyl and hydroxymethyl substituents on the rates of electrophilic substitution and other reactions.

Advanced Spectroscopic Studies: Modern spectroscopic methods are indispensable for characterizing reactants, intermediates, and products, thereby shedding light on reaction pathways.

NMR Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are fundamental for structural elucidation of reaction products, such as the complex polycyclic systems formed during Diels-Alder reactions. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of novel compounds. Predicted collision cross-section (CCS) values, which can be calculated and compared with experimental ion mobility-mass spectrometry data, provide information on the three-dimensional shape of ions in the gas phase, helping to distinguish between isomers. uni.lu

Fluorescence and Electrochemical Analysis: For reactions involving photocatalysis, such as certain alkylations, fluorescence quenching analysis can determine which species interacts with the excited state of the photocatalyst. bris.ac.uk Quantum yield measurements can indicate whether a radical chain pathway is operative. bris.ac.uk

These analytical techniques provide a detailed picture of the reaction coordinates, transition states, and the electronic and steric effects that govern the chemical transformations of this compound.

Advanced Characterization and Structural Elucidation of 5 2 Aminoethyl Furan 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of [5-(2-Aminoethyl)furan-2-yl]methanol. While specific experimental data for this exact compound is not widely published, a detailed analysis can be extrapolated from the well-established NMR characteristics of substituted furan (B31954) rings and related structures. nih.govmdpi.comresearchgate.net Both ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques such as COSY, HSQC, and HMBC, would provide a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The furan ring protons, typically appearing in the aromatic region, would exhibit characteristic coupling patterns. The protons of the ethylamine (B1201723) and methanol (B129727) substituents would be found in the aliphatic region of the spectrum. The chemical shifts are influenced by the electron-donating and -withdrawing nature of the substituents. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton. The furan ring carbons would resonate at distinct chemical shifts, with the carbon atoms attached to the oxygen and the substituents showing characteristic downfield shifts. The carbons of the aminoethyl and methanol groups would appear in the aliphatic region. The application of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would aid in distinguishing between CH, CH₂, and CH₃ groups. mdpi.comresearchgate.net

Predicted ¹H and ¹³C NMR Data:

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Furan H-3~6.1-6.3~108-112
Furan H-4~6.0-6.2~105-110
-CH₂OH~4.5~55-60
Furan-CH₂-~2.8~28-32
-CH₂-NH₂~2.9-3.1~40-45
Furan C-2-~155-160
Furan C-5-~150-155

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of this compound and for elucidating its fragmentation pathways, which aids in structural confirmation. The exact mass measurement provides a highly accurate molecular weight, allowing for the unambiguous determination of the elemental composition. nih.govuni.lu

For this compound (C₇H₁₁NO₂), the expected monoisotopic mass is approximately 141.0790 u. HRMS analysis can confirm this with a high degree of accuracy.

Fragmentation Analysis: Under mass spectrometric conditions, the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways for furan derivatives often involve cleavage of the side chains and fragmentation of the furan ring itself. For the title compound, key fragment ions would likely arise from the loss of the hydroxyl group, the amino group, or cleavage of the ethylamine side chain. Analysis of these fragment ions provides valuable structural information.

Predicted HRMS Fragmentation Data:

m/z (predicted)Possible FragmentFragmentation Pathway
141.0790[M]⁺Molecular Ion
124.0762[M-NH₃]⁺Loss of ammonia (B1221849)
111.0546[M-CH₂OH]⁺Loss of the hydroxymethyl radical
94.0417[M-CH₂CH₂NH₂]⁺Cleavage of the aminoethyl side chain

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. globalresearchonline.netresearchgate.net For this compound, these techniques would confirm the presence of the furan ring, the primary amine, and the hydroxyl group.

Characteristic Vibrational Frequencies:

O-H Stretch: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group.

N-H Stretch: The primary amine group will show two bands in the region of 3300-3500 cm⁻¹ in the IR spectrum.

C-H Stretch: Aromatic C-H stretching of the furan ring is expected around 3100 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups will appear in the 2850-3000 cm⁻¹ region.

C=C Stretch: The double bonds within the furan ring will give rise to characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.

C-O Stretch: The C-O stretching of the furan ring ether linkage and the alcohol will be observed in the 1000-1300 cm⁻¹ range.

Expected IR and Raman Peaks:

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H (Alcohol)3200-3600 (broad)Weak
N-H (Amine)3300-3500 (two bands)Weak
C-H (Furan)~3100Strong
C-H (Aliphatic)2850-3000Medium
C=C (Furan)1500-1650Strong
C-O (Ether/Alcohol)1000-1300Medium

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of related furan derivatives in the solid state can provide insights into its likely crystal packing and hydrogen bonding networks. rsc.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (If Applicable)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules. nih.govchinesechemsoc.orgnih.gov this compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, through substitution on the ethyl or methyl groups, or if it were to form a chiral complex, CD spectroscopy would be essential for determining its absolute configuration. nih.govresearchgate.netresearchgate.netrsc.orgnih.govrsc.org The technique measures the differential absorption of left and right circularly polarized light, which is unique for each enantiomer of a chiral compound.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is an ideal method for assessing the purity of this compound and for monitoring the progress of its synthesis. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov

For the analysis of a polar compound like this compound, derivatization may be necessary to increase its volatility and thermal stability, ensuring good chromatographic performance. gcms.cznih.govmdpi.comnih.gov The gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer. The retention time from the GC provides a characteristic identifier for the compound, while the mass spectrum confirms its identity and can be used for quantification. This technique allows for the detection of even trace impurities, making it invaluable for quality control.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the identification and characterization of this compound and its derivatives. This method combines the separation capabilities of liquid chromatography with the mass analysis provided by mass spectrometry, offering high sensitivity and selectivity for the analysis of complex mixtures.

In a typical LC-MS analysis of furan derivatives, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is employed for separation. The choice of the stationary phase, mobile phase composition, and gradient elution is critical for achieving optimal separation of the target analyte from potential impurities or other components in the sample matrix.

Following chromatographic separation, the analyte is introduced into the mass spectrometer source, where it undergoes ionization. Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like this compound, as it typically produces protonated molecules [M+H]⁺ with minimal fragmentation. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) can be further utilized for structural elucidation. In this technique, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the compound's structure.

The fragmentation of this compound in MS/MS analysis is expected to follow predictable pathways based on its functional groups. Common fragmentation patterns for molecules with similar structures include the loss of small neutral molecules such as water (H₂O) from the alcohol group, or cleavage of the ethylamine side chain. The α-cleavage adjacent to the amine group is a characteristic fragmentation pathway for amines. libretexts.org

While specific experimental data for this compound is not extensively available in the public domain, a plausible LC-MS method can be proposed based on the analysis of similar furan derivatives. nih.govnih.gov The following tables outline typical parameters and expected results for such an analysis.

Table 1: Illustrative LC-MS Operating Conditions for the Analysis of this compound

ParameterValue
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow600 L/hr
Collision GasArgon
MS Scan Rangem/z 50-500
MS/MSCollision-induced dissociation (CID) of the [M+H]⁺ ion

Table 2: Predicted Mass Spectrometry Data for this compound

Ion SpeciesPredicted m/z
[M+H]⁺142.0863
[M+Na]⁺164.0682
[M+K]⁺180.0421
[M+H-H₂O]⁺124.0757

Data sourced from predicted values. uni.lu

The retention time of this compound would be dependent on the specific chromatographic conditions but would be expected to elute in the polar region of the chromatogram. The accurate mass measurement obtained from a high-resolution mass spectrometer would allow for the determination of the elemental composition, further confirming the identity of the compound.

The analysis of derivatives of this compound would follow similar principles, with adjustments to the LC-MS method as needed to accommodate changes in polarity and molecular weight. The fragmentation patterns of these derivatives in MS/MS would be instrumental in identifying the nature and position of the chemical modifications.

Computational Chemistry and Theoretical Studies of 5 2 Aminoethyl Furan 2 Yl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of a molecule. For a compound like [5-(2-Aminoethyl)furan-2-yl]methanol, these calculations provide insights into its stability, polarity, and potential interaction sites.

Methodology and Expected Findings: Density Functional Theory (DFT) is a widely used method for these calculations, often employing functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to provide a balance of accuracy and computational cost. ufv.br An initial step involves geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. This process would determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

Illustrative Data Table for Optimized Geometry: Note: The following data are hypothetical examples to illustrate how results would be presented. Actual values would be derived from specific DFT calculations.

ParameterAtom Pair/Triplet/QuartetIllustrative Calculated Value
Bond Length C=C (furan ring)~ 1.37 Å
C-O (furan ring)~ 1.36 Å
C-C (side chain)~ 1.52 Å
C-N~ 1.47 Å
Bond Angle C-O-C (furan ring)~ 106°
H-N-H~ 107°
Dihedral Angle C(ring)-C-C-NVaries with conformation

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structure.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Calculations would be performed on the optimized molecular geometry. The predicted shifts for the protons and carbons in the furan (B31954) ring and the side chains would help assign signals in an experimental spectrum. For instance, the furan ring protons are expected to appear in the aromatic region, with their exact shifts influenced by the electron-donating nature of the attached groups.

Illustrative Data Table for Predicted ¹H NMR Chemical Shifts: Note: These are representative values for educational purposes.

ProtonEnvironmentIllustrative Predicted Shift (ppm)
H3, H4Furan Ring6.1 - 6.3
-CH₂-NEthyl group (adjacent to N)~ 2.9
-CH₂-CEthyl group (adjacent to ring)~ 2.8
-CH₂-OMethanol (B129727) group~ 4.5
-NH₂Amine groupVariable (e.g., 1.5 - 2.5)
-OHHydroxyl groupVariable (e.g., 2.0 - 3.0)

IR Frequencies: Theoretical calculations of vibrational frequencies can predict an infrared (IR) spectrum. These calculations help in assigning the vibrational modes corresponding to specific functional groups. For this compound, key predicted frequencies would include O-H and N-H stretching vibrations (typically broad bands above 3000 cm⁻¹), C-H stretching from the ring and side chains, C=C and C-O stretching of the furan ring, and C-N stretching vibrations.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO, LUMO, and Energy Gap: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For furan derivatives, the HOMO is typically a π-orbital distributed across the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

These descriptors quantify the molecule's resistance to change in its electron distribution and its tendency to attract electrons, providing a theoretical basis for predicting its behavior in chemical reactions.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this could involve modeling its synthesis, degradation, or participation in further chemical transformations. A common reaction studied for furans is acid-catalyzed ring opening.

Methodology: To model a reaction, chemists calculate the potential energy surface connecting reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. Identifying the structure and energy of the TS is critical for determining the reaction's activation energy and, consequently, its rate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified TS correctly connects the reactants and products.

For example, modeling the protonation of the furan oxygen followed by ring-opening would involve calculating the energies of the starting material, the protonated intermediate, the transition state for ring cleavage, and the final ring-opened product. Such studies reveal the feasibility of different reaction pathways and the influence of substituents on reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations typically focus on a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, including its interactions with its environment (e.g., solvent molecules).

Conformational Analysis: this compound has flexible side chains, meaning it can exist in multiple conformations. MD simulations can explore the potential energy landscape to identify the most stable and frequently occurring conformations. This is crucial as the biological activity or chemical reactivity of a molecule can be highly dependent on its shape. Furanoside rings, for example, are known to be flexible, and their conformational preferences are often studied using these methods.

Solvent Interactions: MD simulations explicitly model solvent molecules (like water), allowing for the study of solvation effects. For the target molecule, simulations could show how water molecules form hydrogen bonds with the amine and hydroxyl groups. This provides a microscopic view of solvation, helping to explain the molecule's solubility and how the solvent might influence its conformational preferences and reactivity. Studies on furan-methanol interactions have shown the subtlety of these non-covalent forces, which can be explored through simulation.

Research Applications and Potential As a Molecular Probe or Building Block

Role as a Synthetic Intermediate for Complex Molecules

The presence of both a nucleophilic amine and a primary alcohol allows [5-(2-Aminoethyl)furan-2-yl]methanol to serve as a versatile precursor in multi-step syntheses. These functional groups can be reacted selectively, enabling the construction of intricate molecular architectures.

Furan (B31954) and its derivatives are established building blocks in medicinal chemistry for creating novel heterocyclic compounds. nih.gov The furan ring can act as a stable, electron-rich scaffold that can be systematically functionalized. ijabbr.com The amino and hydroxyl groups on this compound offer anchor points for building new ring systems. For example, the primary amine can undergo condensation reactions with dicarbonyl compounds or their equivalents to form various nitrogen-containing heterocycles. Similarly, the hydroxyl group can participate in cyclization reactions, potentially leading to fused furan systems or other complex structures relevant to drug discovery. nih.govgoogle.com The reactivity of the furan ring itself, which can undergo Diels-Alder reactions or ring-opening under certain conditions, further expands its utility in generating diverse molecular frameworks. pharmaguideline.comresearchgate.net

Bio-based monomers derived from renewable resources are increasingly sought after as replacements for petrochemicals in polymer synthesis. nih.gov Furan derivatives, such as 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), are recognized as key platform molecules for producing sustainable polyesters and polyamides. nih.govnih.govbohrium.com

This compound, with its amine and alcohol functionalities, is well-suited to act as an AB-type monomer for step-growth polymerization. This structure allows for the potential synthesis of several classes of furan-containing polymers:

Polyamides: Through polycondensation reactions between the amine group and a dicarboxylic acid monomer. Furan-based polyamides are known for their favorable thermal and mechanical properties. magtech.com.cnresearchgate.net

Polyurethanes: By reacting the hydroxyl group with diisocyanates.

Polyesteramides: In reactions involving dicarboxylic acids, where both the amine and hydroxyl groups participate to form amide and ester linkages, respectively.

The incorporation of the furan ring into the polymer backbone can impart rigidity and enhanced thermal stability. researchgate.net Furthermore, the furan moiety can be used to introduce reversible cross-links via the Diels-Alder reaction with bismaleimides, creating self-healing polymer networks. acs.orgresearchgate.net

Table 1: Comparison of Functional Groups in Furan-Based Monomers

MonomerFunctional Group 1Functional Group 2Potential Polymer Class
This compoundPrimary Amine (-CH₂CH₂NH₂)Primary Alcohol (-CH₂OH)Polyamides, Polyurethanes, Polyesteramides
2,5-Furandicarboxylic acid (FDCA)Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)Polyesters, Polyamides
2,5-Bis(hydroxymethyl)furan (BHMF)Primary Alcohol (-CH₂OH)Primary Alcohol (-CH₂OH)Polyesters, Polyurethanes, Epoxy Resins

Exploration in Materials Science Research

The unique electronic structure of the furan ring makes it an attractive component for novel functional materials. Research into furan-containing polymers has highlighted their potential in organic electronics and smart materials.

Conjugated polymers containing furan rings have been investigated for applications in organic electronics. researchgate.net The furan ring is electron-rich and its incorporation into a polymer backbone can influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the band gap. nih.govlbl.gov Polyfurans have been noted for properties such as high fluorescence and good solubility compared to their polythiophene analogs. researchgate.net

While direct studies on materials derived from this compound are limited, its structure suggests potential. The electron density of the furan ring can be influenced by its substituents, which in turn affects the electronic properties of any resulting polymer. nih.govrsc.org The aminoethyl and hydroxymethyl groups could serve as sites for attaching other functional moieties, providing a route to tailor the optical and electronic characteristics of new materials for applications in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs). lbl.gov

The capacity for self-assembly into ordered supramolecular structures is a key feature in the design of advanced materials. This process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The molecular structure of this compound contains multiple sites capable of participating in these interactions.

The primary amine (-NH₂) and hydroxyl (-OH) groups are potent hydrogen-bond donors and acceptors. The oxygen atom within the furan ring and the nitrogen of the amine group can also act as hydrogen-bond acceptors. This combination of functional groups suggests that the molecule could form well-defined, self-assembled structures, such as monolayers or more complex three-dimensional networks, under appropriate conditions. The aromatic furan ring could further contribute to structural stability through π-π stacking interactions with adjacent molecules.

Mechanistic Probes in Biochemical Systems (Strictly in vitro and Molecular-Level Focus)

In biochemical and medicinal chemistry research, molecular probes are essential tools for investigating biological processes at a molecular level. The furan scaffold is a component of many pharmacologically active compounds. ijabbr.comorientjchem.orgorientjchem.org

The compound this compound possesses structural motifs—a furan ring and a flexible aminoethyl side chain—that are found in various bioactive molecules. Its potential as a mechanistic probe lies in its utility as a versatile chemical scaffold for creating derivatives tailored for specific in vitro studies. The primary amine provides a convenient attachment point for conjugating reporter groups (e.g., fluorophores), affinity tags, or reactive moieties designed to covalently bind to a biological target like an enzyme or receptor. nih.gov Such functionalized derivatives could be used in cell-free assays to explore binding interactions, map active sites, or elucidate mechanisms of action without the complexities of a cellular environment.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₁NO₂ nih.gov
Molecular Weight141.17 g/mol nih.gov
IUPAC NameThis compound nih.gov
Topological Polar Surface Area59.4 Ų nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
XLogP3-0.5 nih.gov

Studies on Enzyme-Substrate Binding and Interactions

Although direct studies on the enzyme-substrate binding of this compound are not extensively documented, the furan scaffold is a common motif in biologically active molecules that interact with enzymes. The biological activity of furan derivatives is often attributed to their interactions with various enzymes and proteins. For instance, compounds with similar structural features, such as 5-(aminomethyl)-2-furanmethanol, are known to act as substrates for reductive amination enzymes, thereby influencing metabolic pathways.

The ability of furan derivatives to interact with proteins has been demonstrated in studies with benzofuran (B130515) derivatives and bovine serum albumin (BSA). These studies, utilizing techniques like circular dichroism and fluorescence spectroscopy, have shown that benzofurans can bind to serum albumins, potentially altering the protein's secondary structure and thermal stability. nih.gov This suggests that this compound could also exhibit binding affinity for proteins, a characteristic that could be exploited in the design of enzyme inhibitors or probes.

Receptor Binding Studies at a Molecular Level

The exploration of furan derivatives in receptor binding studies is an active area of research. The general principles of receptor binding assays, which are crucial for high-throughput screening and drug discovery, can be applied to investigate the interaction of compounds like this compound with various receptors. nih.gov The presence of both a primary amine and a hydroxyl group on the furan ring of this compound provides potential sites for hydrogen bonding and other non-covalent interactions that are critical for receptor recognition and binding.

Development of Fluorescent Probes for Cellular Research

Furan-based structures are being increasingly utilized in the development of fluorescent probes for cellular imaging. nih.govresearchgate.net These probes often exhibit desirable properties such as high fluorescence quantum yields, significant Stokes shifts, and good photostability. For example, a furan-based probe, DCPEF, has been synthesized and shown to have a high fluorescence quantum yield of 0.946 and a Stokes shift of 86 nm, making it suitable for ultrabright in vitro and in vivo imaging of cancer cells. nih.govresearchgate.net

Researchers have also developed novel D–π–A type skeletons incorporating a vinyl-bridged furan/thiophene and an electron-withdrawing group, which exhibit narrowband-emissive near-infrared (NIR) fluorescence. rsc.org Furthermore, the modulation of benzofuran structures has been explored to optimize their properties as fluorescent probes for biological activities. nih.gov These examples highlight the potential of the furan scaffold, and by extension this compound, to be chemically modified to create novel fluorescent probes for various applications in cellular research.

Applications in Chemo- and Biocatalysis

The functional groups present in this compound make it an interesting candidate for applications in both chemical and biological catalysis.

Ligand Design for Metal-Catalyzed Organic Reactions

The design of ligands is crucial for modulating the reactivity and selectivity of metal complexes in catalysis. wiley.com Furan derivatives, with their heteroatomic structure, can act as ligands in organometallic chemistry. researchgate.net The nitrogen and oxygen atoms in this compound can coordinate with metal centers, making it a potential bidentate ligand.

For instance, Schiff base ligands derived from furfurylamine (B118560) have been used to synthesize cobalt(III) complexes. researchgate.net Additionally, a metal-ligand bifunctional iridium catalyst has been employed for the N-alkylation of amines with 2,5-furandimethanol. nih.govresearchgate.net These examples suggest that this compound could be a valuable precursor for the synthesis of novel ligands for a variety of metal-catalyzed organic reactions.

Substrate for Biocatalytic Transformations

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis. Furan compounds derived from biomass, such as 5-hydroxymethylfurfural (B1680220) (HMF), are important platform molecules for the biocatalytic production of value-added chemicals. researchgate.netresearchgate.net Whole-cell biocatalysts and isolated enzymes have been successfully used to transform HMF into derivatives like 2,5-di(hydroxymethyl)furan (DHMF) and 2,5-bis(aminomethyl)furan (B21128) (BAMF). mdpi.comnih.gov

For example, a newly isolated Fusarium striatum strain has been shown to be an effective biocatalyst for the transformation of HMF to DHMF with high yields and selectivity. mdpi.com Moreover, transaminases have been utilized for the scalable amination of biobased furanaldehydes. nih.gov Given its structural similarity to these substrates, this compound could potentially serve as a substrate for various enzymatic transformations, leading to the synthesis of novel bio-based molecules.

Environmental Fate and Degradation Studies

Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact on ecosystems. While specific studies on the environmental degradation of this compound are not available, research on the degradation of furan and its derivatives provides valuable insights.

Furanic compounds can be present in the environment as byproducts of biomass burning and industrial processes. researchgate.netwikipedia.org Microorganisms have evolved pathways to degrade these compounds. For example, several Gram-negative aerobic bacteria are known to metabolize furfural (B47365) and HMF. nih.gov The microbial degradation of HMF can proceed via 2,5-furandicarboxylic acid to 2-furoic acid. nih.gov The presence of lignocellulose-derived inhibitors, including furan compounds, can impact microbial fermentation processes, and some microorganisms have developed tolerance mechanisms. researchgate.net

In the atmosphere, the reaction of furan with chlorine atoms has been studied, showing that the addition of Cl atoms to the double bonds of the furan ring is the dominant reaction pathway, leading to the formation of chlorinated furanones and other products. researchgate.net These studies suggest that this compound would also be susceptible to microbial and chemical degradation in the environment, although the specific pathways and products would depend on its unique structure.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthesis Routes

The chemical industry's shift towards green and sustainable principles is a primary driver for innovation in synthetic methodologies. mdpi.com For furan (B31954) derivatives, this involves moving away from petroleum-based feedstocks towards renewable biomass. frontiersin.org Future research will likely focus on developing synthetic pathways to [5-(2-Aminoethyl)furan-2-yl]methanol that are both environmentally benign and highly efficient.

Key areas of development include:

Bio-based Precursors: Utilizing platform molecules derived from the dehydration of natural polysaccharides, such as 5-hydroxymethylfurfural (B1680220) (HMF), as the primary starting material. mdpi.comresearchgate.net

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.govresearchgate.net Metal-free synthetic methods are particularly desirable to avoid metal impurities in the final products. nih.gov An atom-economical approach might involve an intramolecular aziridine (B145994) ring opening followed by aromatization, a method that has been successfully used for other substituted furans. nih.govresearchgate.net

Catalysis: Employing heterogeneous catalysts that can be easily recovered and reused, and exploring biocatalysis to perform specific transformations under mild conditions.

Table 1: Comparison of Synthetic Approaches
ApproachTraditional MethodsSustainable/Atom-Economical Methods
Starting MaterialsPetroleum-based feedstocksRenewable biomass (e.g., HMF) researchgate.net
Waste GenerationOften higher due to stoichiometric reagentsMinimized through catalytic processes and high atom economy nih.gov
CatalystsHomogeneous, often heavy metal-basedHeterogeneous, reusable, metal-free, or biocatalysts frontiersin.orgnih.gov
SolventsVolatile organic compoundsGreener solvents (e.g., water, bio-derived solvents), or solvent-free conditions

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. mdpi.com The integration of flow chemistry for the synthesis of this compound could streamline its production. nih.gov This approach allows for the precise control of reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purity. mdpi.com

Furthermore, coupling flow reactors with automated platforms can enable high-throughput screening of reaction conditions and rapid optimization. nih.gov Automated systems can perform multi-step syntheses without the need for isolating intermediates, which significantly reduces production time and potential for human error. mdpi.comresearchgate.net The development of a fully automated, multi-step flow synthesis for furan derivatives is an active area of research that could be applied to the target molecule. researchgate.net

Advanced Theoretical Modeling of Unexplored Reactivity

Computational chemistry and theoretical modeling are powerful tools for predicting and understanding the reactivity of molecules. researchgate.net For this compound, advanced theoretical studies can provide deep insights into its electronic structure and potential reaction pathways.

Future research avenues in this area include:

Reaction Kinetics: Using density functional theory (DFT) to model reaction mechanisms and calculate activation barriers for potential transformations. researchgate.netresearchgate.net This can help in understanding, for example, the compound's atmospheric reactivity with radicals like OH. researchgate.net

Predicting Spectroscopic Properties: Calculating NMR, IR, and other spectral data to aid in the characterization of new derivatives and reaction products.

Pyrolysis Mechanisms: Modeling the thermal decomposition pathways of the molecule, which is crucial for understanding its stability and potential behavior as a biofuel component. mdpi.com

Exploration of Novel Supramolecular Assemblies and Recognition Systems

Supramolecular chemistry focuses on the non-covalent interactions that govern how molecules assemble into larger, organized structures. researchgate.net The functional groups present in this compound—the primary amine, the hydroxyl group, and the furan ring's oxygen atom—make it an excellent candidate for building complex supramolecular systems.

These groups can participate in a variety of non-covalent interactions:

Hydrogen Bonding: The amine (-NH₂) and hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors.

π-π Stacking: The aromatic furan ring can interact with other aromatic systems.

C-H···π Interactions: The hydrogen atoms on the side chains can interact with the electron cloud of the furan ring or other aromatic moieties. researchgate.net

Future research could explore the use of this molecule in creating novel materials, such as gels, liquid crystals, or porous crystalline solids for molecular recognition and separation of other furanic compounds. nih.gov The ability to form specific, directional interactions makes it a promising building block for designing systems that can selectively bind to other molecules or ions. nih.gov

Investigation of Unexplored Reactivity Patterns of the Furan Ring and its Substituents

The furan ring possesses a unique reactivity profile. It is more reactive than benzene (B151609) in electrophilic aromatic substitution, typically occurring at the 2- and 5-positions. pearson.com It can also participate as a diene in Diels-Alder reactions. The substituents on this compound—an electron-donating aminoethyl group and a hydroxymethyl group—are expected to significantly influence this reactivity.

Emerging research could investigate:

Electrophilic Substitution: How the existing substituents direct incoming electrophiles and whether substitution occurs on the furan ring or the side chains.

Oxidation of the Furan Ring: Furan rings can be oxidized by enzymes like cytochrome P450 to form reactive intermediates. nih.gov Understanding this metabolic pathway is crucial for assessing the molecule's biological activity and potential toxicity. nih.gov

Diels-Alder Cycloadditions: Exploring the molecule's participation in [4+2] cycloaddition reactions to form complex bicyclic structures, which are valuable in organic synthesis. researchgate.net

Polymerization: The bifunctional nature of the molecule, with its amine and hydroxyl groups, makes it a potential monomer for creating novel furan-based polyesters, polyamides, or polyurethanes. researchgate.net

Table 2: Potential Reactivity of Functional Groups
Functional GroupType of ReactionPotential Products/Applications
Furan RingElectrophilic Aromatic Substitution pearson.comFurther functionalized furan derivatives
Furan RingDiels-Alder Reaction Complex bicyclic structures for synthesis
Amino Group (-NH₂)Amide formation, Imine formationPolyamides, Schiff bases
Hydroxyl Group (-OH)Esterification, EtherificationPolyesters, functional ethers
Both Amino and HydroxylPolycondensationNovel furan-based polymers researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [5-(2-Aminoethyl)furan-2-yl]methanol, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves multi-step reactions, including alkylation of furan precursors and reduction of nitro or cyano intermediates. Palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are common catalysts for hydrogenation steps. Optimization strategies include adjusting solvent polarity (e.g., ethanol vs. THF), temperature control (25–80°C), and continuous flow reactors to enhance scalability .
  • Data Example : Use HPLC to monitor reaction progress, with yields improving from 60% to 85% under inert atmospheres .

Q. How is the molecular structure of this compound characterized?

  • Methodology : X-ray crystallography and DFT-based computational modeling are critical for resolving 3D conformations. NMR (¹H/¹³C) and IR spectroscopy identify functional groups (e.g., -NH₂ at δ 2.8 ppm in DMSO-d₆), while mass spectrometry confirms molecular weight .

Q. What analytical techniques are recommended for purity assessment and functional group analysis?

  • Methodology : Combine TLC with UV visualization for rapid purity checks. High-resolution LC-MS and GC-MS quantify impurities. Polarimetry is essential for chiral variants (e.g., azetidine-containing analogs) .

Advanced Research Questions

Q. How do substituent positions (e.g., aminoethyl vs. aminophenyl) influence biological activity?

  • Methodology : Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) for analogs. For instance, [5-(4-Amino-phenyl)-furan-2-yl]-methanol shows stronger π-π stacking with aromatic residues than aliphatic aminoethyl derivatives, enhancing binding affinity .
  • Data Contradiction : reports dichlorophenyl analogs with anticancer activity (IC₅₀ = 12 µM), while notes methylbutylamino variants lack efficacy, highlighting substituent steric effects .

Q. What strategies resolve contradictory data on catalytic oxidation pathways for this compound?

  • Methodology : Use isotopic labeling (e.g., ¹⁸O) to trace oxidation steps. identifies FAD-dependent oxidases that convert hydroxymethyl groups to carboxylic acids via aldehyde intermediates, while chemical oxidants (KMnO₄) may over-oxidize furan rings .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations assess hydrogen bonding (e.g., -NH₂ with Asp189 in thrombin) and hydrophobic interactions. QSAR models correlate logP values (e.g., 1.2) with membrane permeability .

Q. What experimental designs validate the mechanism of action in enzyme inhibition?

  • Methodology : Kinetic assays (Lineweaver-Burk plots) determine inhibition type (competitive vs. non-competitive). Fluorescence quenching studies measure binding constants (Kd = 0.8 µM for trypsin inhibition) .

Key Recommendations

  • Contradiction Management : Replicate studies under standardized conditions (e.g., pH 7.4 buffers) to minimize variability in biological assays.
  • Derivative Design : Prioritize electron-withdrawing substituents (e.g., -NO₂, -Cl) for enhanced enzyme inhibition .
  • Catalytic Engineering : Use site-directed mutagenesis on oxidases ( ) to improve regioselectivity in oxidation reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.